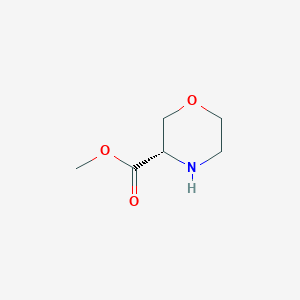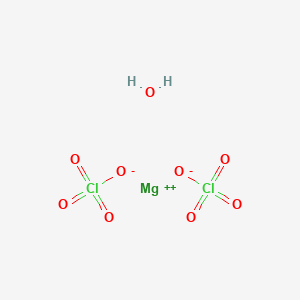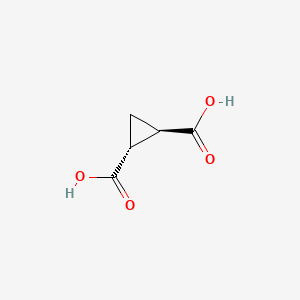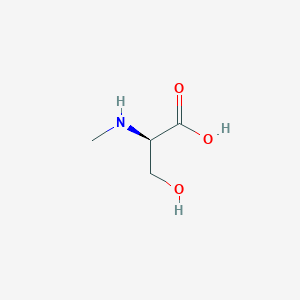
4-Cyclooctene-1-carboxylic acid
Descripción general
Descripción
4-Cyclooctene-1-carboxylic acid (4-COA) is a cyclic aliphatic carboxylic acid derived from cyclooctene, an eight-carbon saturated hydrocarbon. It is a colorless, crystalline solid with a slightly acidic taste and a faint odor. 4-COA is used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Summary of the Application : 4-Cyclooctene-1-carboxylic acid is used in the synthesis of cyclooctynes for ring strain-promoted [3+2] azide-alkyne cycloaddition . This reaction is often referred to as copper (I)-catalyzed azide-alkyne cycloaddition – CuAAC .
- Methods of Application : The interaction of strain cyclooctyne with phenyl azide can be achieved in nearly quantitative yields and high effectiveness in the absence of any catalysts . This type of reactions has been known as ring strain-promoted azide-alkyne cycloaddition – the SPAAC reaction .
- Results or Outcomes : The high reactivity of cyclooctynes allows to perform this reaction under mild conditions without a catalyst . This serves an important role in the preparation of bioconjugates (chemically modified biological macromolecules) .
Application in Olefin Metathesis
- Summary of the Application : 4-Cyclooctene-1-carboxylic acid can be used in olefin metathesis, a reaction that has the ability to form carbon-carbon double bonds .
- Methods of Application : The process involves the self-metathesis of a mixture of oils, such as sunflower oil and moringa oil . This leads to the formation of cyclo-hexa-1, 4-diene, alkenes, mono and dicarboxylic acids .
- Results or Outcomes : The self-metathesis of these oils results in polycondensation, which in turn leads to branching with increased molecular weight . This increases the viscosity and drying properties of the oils .
Application in Surface Modification
- Summary of the Application : Carboxylic acids, such as 4-Cyclooctene-1-carboxylic acid, can be used for surface modification of nanoparticles and nanostructures .
- Methods of Application : The carboxylic acid group can form a bond with the surface of the nanoparticle or nanostructure, changing its properties .
- Results or Outcomes : The surface modification can improve the stability, compatibility, and functionality of the nanoparticles and nanostructures .
Application in Polymer Synthesis
- Summary of the Application : Carboxylic acids, such as 4-Cyclooctene-1-carboxylic acid, can be used in the synthesis of polymers .
- Methods of Application : The carboxylic acid group can react with other functional groups to form polymers . These reactions can be controlled to produce polymers with desired properties .
- Results or Outcomes : The resulting polymers can have a variety of properties depending on the reaction conditions and the other reactants used . These polymers can be used in a variety of applications, including materials science and engineering .
Application in Nanotechnology
- Summary of the Application : Carboxylic acids, such as 4-Cyclooctene-1-carboxylic acid, can be used for the surface modification of nanostructures, such as carbon nanotubes and graphene .
- Methods of Application : The carboxylic acid group can form a bond with the surface of the nanostructure, changing its properties .
- Results or Outcomes : The surface modification can improve the stability, compatibility, and functionality of the nanostructures .
Propiedades
IUPAC Name |
(4Z)-cyclooct-4-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSFMMHUAFBLF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclooctene-1-carboxylic acid | |
CAS RN |
4103-10-0 | |
| Record name | 4-Cyclooctene-1-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4Z)-cyclooct-4-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



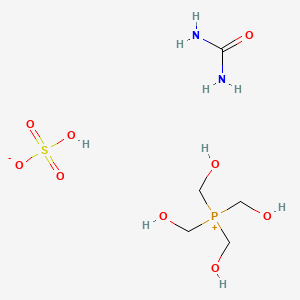
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
